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m-PEG7-CH2-OH

Cat. No.: B609289
M. Wt: 354.44 g/mol
InChI Key: SJSMEWXPHXNVAB-UHFFFAOYSA-N
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Description

Contextualizing PEGylated Compounds within Modern Chemical Science

Polyethylene (B3416737) glycol (PEG) and its derivatives are at the forefront of modern chemical science, recognized for their versatility and broad applicability. nih.gov PEG is a polyether compound, meaning it consists of repeating units of ethylene (B1197577) glycol. These polymers are hydrophilic (water-loving), biocompatible, and non-toxic, making them ideal for a vast array of applications. nih.gov

The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the therapeutic properties of drugs and other biologically active molecules. researchgate.net PEGylation can improve a molecule's solubility in water, increase its stability, and reduce its immunogenicity (the likelihood of it causing an immune response). nih.govresearchgate.net

PEG derivatives known as alkyl PEG ethers are a significant class of these compounds. cir-safety.orgnih.gov They are formed when an alkyl group is attached to a PEG chain. cir-safety.org This modification allows for the fine-tuning of the molecule's properties, such as its ability to act as a surfactant or emulsifying agent. cir-safety.orgresearchgate.net

Rationale for Targeted Investigation of M-peg7-(ch2)3-alcohol Structure and Function

The specific compound, M-peg7-(ch2)3-alcohol, is a methoxy-terminated PEG derivative with a seven-unit PEG chain and a three-carbon alkyl chain ending in an alcohol group. axispharm.comaxispharm.com Its unique structure warrants focused investigation for several key reasons. The methoxy (B1213986) group at one end provides stability and prevents unwanted reactions. axispharm.com The seven-unit PEG chain imparts hydrophilicity, significantly increasing the water solubility of any molecule it is attached to. axispharm.combroadpharm.com

The terminal hydroxyl (-OH) group is particularly important as it serves as a reactive handle. axispharm.combroadpharm.com This alcohol functional group can be readily modified or replaced with other reactive groups, allowing for the conjugation of this PEG linker to a wide range of molecules. axispharm.combroadpharm.combiochempeg.com This versatility makes M-peg7-(ch2)3-alcohol a valuable tool in the development of new materials and in bioconjugation, the process of linking molecules to biological entities like proteins. biochempeg.com

Evolution of PEG-Alkyl Ether Research and Emerging Significance

Research into PEG and its derivatives has a long history, with these compounds initially being used in various industrial and commercial applications. tandfonline.comwikipedia.org The realization of their biocompatibility and unique physicochemical properties led to their exploration in the biomedical and pharmaceutical fields. tandfonline.com Early research focused on using PEGs as excipients in drug formulations to improve solubility and stability. researchgate.net

The development of PEGylation technology marked a significant evolution, allowing for the covalent attachment of PEG chains to drugs, which dramatically improved their pharmacokinetic and pharmacodynamic profiles. researchgate.net This has led to the successful development of numerous PEGylated therapeutics.

More recently, research has focused on creating well-defined, or monodisperse, PEG derivatives. acs.org Traditional polymerization methods produce a mixture of PEG chains of varying lengths. acs.org However, for many advanced applications, having a uniform chain length is crucial for ensuring product consistency and reproducibility. acs.org The synthesis of monodisperse PEGs, often through stepwise chemical synthesis, represents a major advancement in the field. nih.gov The increasing availability of precisely structured PEG-alkyl ethers like M-peg7-(ch2)3-alcohol is driving innovation in areas such as targeted drug delivery, nanotechnology, and the development of advanced biomaterials. nih.govbiochempeg.com

Overview of Key Research Areas Pertaining to M-peg7-(ch2)3-alcohol

The specific characteristics of M-peg7-(ch2)3-alcohol make it a subject of interest in several key research areas:

Bioconjugation and Drug Delivery: The terminal hydroxyl group allows for its attachment to drugs or targeting ligands. axispharm.combroadpharm.combiochempeg.com The PEG chain enhances the solubility and stability of the resulting conjugate, potentially leading to more effective drug delivery systems. biochempeg.com

Surface Modification: The ability to derivatize the hydroxyl group makes this compound useful for modifying the surfaces of materials. axispharm.com This can be used to create surfaces with specific properties, such as improved biocompatibility or reduced protein adhesion.

PROTACs (Proteolysis-Targeting Chimeras): M-peg7-(ch2)3-alcohol can be used as a linker in the synthesis of PROTACs. medchemexpress.com These are novel therapeutic agents designed to selectively degrade target proteins within cells. medchemexpress.com

Nanotechnology: PEG derivatives are widely used in nanotechnology to functionalize nanoparticles. researchgate.net The PEG coating can improve the stability and biocompatibility of nanoparticles, making them suitable for in vivo applications. researchgate.net

Materials Science: The hydrophilic nature of the PEG chain can be exploited in the creation of new materials, such as hydrogels, which are water-swollen polymer networks with applications in tissue engineering and drug release. researchgate.netbiochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O8 B609289 m-PEG7-CH2-OH

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSMEWXPHXNVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Optimization for M Peg7 Ch2 3 Alcohol

Methodologies for Controlled Oligomerization and Terminal Alkyl Chain Introduction

The synthesis of M-peg7-(ch2)3-alcohol is a sophisticated process that hinges on the controlled construction of the polyethylene (B3416737) glycol chain and the specific placement of functional groups at its ends. This requires a combination of controlled polymerization techniques and regioselective chemical modifications.

Anionic Polymerization Techniques for Ethylene (B1197577) Oxide

The foundation of M-peg7-(ch2)3-alcohol synthesis is the creation of a well-defined PEG chain. Anionic ring-opening polymerization of ethylene oxide is the preferred method for this, as it allows for the synthesis of polymers with a low polydispersity index (PDI), meaning the polymer chains are of similar lengths. wikipedia.org This process is typically initiated by a nucleophile, with alkali metal alkoxides being common choices. acs.orgresearchgate.net

The polymerization mechanism is initiated by a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, which deprotonates an alcohol initiator, like methanol, to form a more reactive alkoxide. wikipedia.org For M-peg7-(ch2)3-alcohol, using potassium methoxide (B1231860) as the initiator is a direct strategy to install the methoxy (B1213986) ("M") group at one end of the polymer chain. The resulting methoxide anion then attacks an ethylene oxide monomer, opening the strained three-membered ring and generating a new alkoxide at the end of the growing chain. This process continues in a sequential, "living" manner, where the polymer chain grows with each added monomer unit.

The degree of polymerization, and thus the length of the PEG chain, is controlled by the molar ratio of the ethylene oxide monomer to the initiator. wikipedia.org To achieve the target of seven ethylene glycol units, a precise stoichiometry must be maintained. The polymerization is an exothermic process, and temperature control is crucial to prevent side reactions and ensure a narrow molecular weight distribution. wikipedia.org

Table 1: Comparison of Initiators for Anionic Polymerization of Ethylene Oxide

Initiator/Catalyst System Typical Reaction Conditions Advantages Disadvantages
Alkali Metal Hydroxides (e.g., KOH, NaOH) High temperatures (>70°C) acs.org Cost-effective, widely used for low-molecular-weight PEGs wikipedia.org Can lead to broader polydispersity, requires high temperatures acs.org
Alkali Metal Alkoxides (e.g., CH₃OK) Room temperature to 50°C acs.orgresearchgate.net Direct introduction of ether end-group (e.g., methoxy), better control over PDI wikipedia.org More sensitive to moisture and impurities
Alkaline-Earth Amides/Alkoxides 0°C – 50°C acs.org Highly active catalysts for producing high molecular weight PEO acs.org May be less suitable for short, monodisperse oligomers

| N-Heterocyclic Carbenes (NHCs) | Room temperature | Metal-free, allows for synthesis of heterotelechelic PEGs with narrow MWD acs.org | Newer technology, catalyst may be more expensive |

Strategies for Regioselective Alkyl Chain Integration

With the methoxy-terminated PEG7 chain formed, the next critical step is the introduction of the 3-hydroxypropyl group at the other end. This requires a regioselective termination of the living polymer chain. The living anionic chain end can be quenched with a carefully chosen electrophile.

A common strategy involves using a protected halo-alcohol. For instance, the living polymer can be reacted with a compound like 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane. The anionic PEG chain displaces the bromide, forming an ether linkage and attaching the protected propanol (B110389) group. The final step is the acidic hydrolysis of the tetrahydropyranyl (THP) ether protecting group to reveal the terminal hydroxyl group of the -(ch2)3-alcohol moiety. This multi-step approach ensures that the hydroxyl group does not interfere with the anionic polymerization.

Alternative strategies for creating heterobifunctional PEGs, which can be adapted for this synthesis, often involve the monotosylation of a PEG diol, followed by nucleophilic substitution to introduce the desired functional groups. mdpi.com For example, starting with monomethoxy PEG alcohol (mPEG7-OH), the terminal hydroxyl group could be activated (e.g., by converting it to a tosylate or mesylate) and then reacted with a nucleophile like the anion of 1,3-propanediol (B51772) to form the final product, although controlling selectivity in such a reaction can be challenging.

Purification and Isolation Protocols for High-Purity M-peg7-(ch2)3-alcohol

The synthesis of monodisperse PEG derivatives is challenging because polymerization often yields a mixture of oligomers with varying chain lengths (e.g., n=6, 7, 8). biochempeg.com Therefore, rigorous purification is essential to isolate the target M-peg7-(ch2)3-alcohol with high purity.

Given the liquid or oily nature of many low-molecular-weight PEGs, simple crystallization is often not feasible. google.comthieme-connect.com Consequently, chromatographic techniques are the primary methods for purification.

Column Chromatography: Silica (B1680970) gel column chromatography is frequently used to separate PEG derivatives based on their polarity and size.

Dialysis: For larger PEG derivatives, dialysis can be used to remove small molecule impurities and unreacted starting materials. nih.gov

Precipitation and Extraction: A novel method involves the complexation of PEG molecules with metal salts, such as magnesium chloride (MgCl₂), to induce precipitation from organic solvents like dichloromethane. thieme-connect.com The solid complex can be isolated by filtration and the pure PEG derivative can be recovered by an aqueous workup. This technique is effective for PEGs but may fail for those with more reactive functional groups. thieme-connect.com Another approach uses selective extraction after modifying the terminal group to change its hydrophilicity, allowing for separation between organic and aqueous phases. google.com

Table 2: Overview of Purification Techniques for PEG Derivatives

Purification Method Principle Suitability for M-peg7-(ch2)3-alcohol Advantages Limitations
Column Chromatography Separation based on polarity and size differences. High Effective for separating closely related oligomers. Can be time-consuming and require large volumes of solvent for large-scale synthesis.
Dialysis Separation based on molecular weight cutoff membranes. nih.gov Moderate Good for removing small molecule impurities and salts. nih.gov Ineffective at separating oligomers of similar sizes (e.g., PEG6, PEG7, PEG8).
Complexation/Precipitation Formation of a solid complex with metal salts (e.g., MgCl₂). thieme-connect.com Potentially High Can yield high-purity product; avoids oily intermediates. thieme-connect.com Compatibility depends on the functional groups present on the PEG. thieme-connect.com

| Aqueous/Organic Extraction | Differential solubility in immiscible solvents after chemical modification. google.com | High | Can be efficient and scalable for industrial processes. google.com | Requires additional reaction and deprotection steps. |

Exploration of Sustainable and Green Chemistry Routes for M-peg7-(ch2)3-alcohol Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing PEG derivatives. royalsocietypublishing.org This involves using safer solvents and more efficient, recyclable catalysts to minimize waste and environmental impact.

Utilization of Environmentally Benign Solvents and Reaction Media

Traditional organic synthesis often relies on volatile organic compounds (VOCs), which pose environmental and health risks. royalsocietypublishing.org The search for greener alternatives has identified several promising options for PEG synthesis.

Polyethylene Glycol (PEG) as a Solvent: Low molecular weight PEGs (e.g., PEG-400) can themselves serve as non-toxic, non-volatile, and recyclable reaction media for various organic transformations, including C-C bond-forming reactions like the Heck reaction. researchgate.nettandfonline.comacs.org This approach could be adapted for the functionalization steps in the synthesis of M-peg7-(ch2)3-alcohol.

Water: As the ultimate green solvent, water is an attractive medium. However, the anionic polymerization of ethylene oxide is sensitive to water, which can act as a chain transfer agent. Despite this, some catalytic systems are being developed to be more water-tolerant.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. PEG-based DESs are emerging as a novel class of green solvents that are biocompatible, non-flammable, and have a low environmental impact. acs.org

Solvent-free Mechanochemistry: Ball milling provides a solvent-free method for chemical synthesis, reducing waste and often increasing reaction efficiency. mdpi.com This technique has been successfully used to modify PEGs and could be applied to the terminal functionalization steps. mdpi.com

Development of Catalytic Systems for Enhanced Efficiency

Improving catalyst efficiency is a cornerstone of green chemistry, aiming to reduce energy consumption and waste. royalsocietypublishing.org While traditional alkali catalysts are effective, newer systems offer significant advantages.

Double-Metal Cyanide (DMC) Catalysts: These catalysts are highly active for ethylene oxide polymerization, allowing reactions to proceed efficiently without generating large quantities of high molecular weight byproducts, which can be a problem with other systems. google.com

Organocatalysts: Metal-free catalysts, such as phosphazene bases and N-heterocyclic carbenes (NHCs), have gained prominence. acs.org These catalysts can promote rapid and controlled polymerization of epoxides at low temperatures and can be more tolerant to various functional groups. acs.orgresearchgate.net

Lewis Acid Co-catalysts: The combination of traditional anionic initiators with Lewis acids like triisobutylaluminum (B85569) can dramatically enhance the polymerization rate, allowing for the controlled synthesis of high molar mass poly(ethylene oxide) in a short time at room temperature. researchgate.net

Table 3: Comparison of Catalytic Systems for Ethylene Oxide Polymerization | Catalyst Type | Example | Operating Principle | Green Chemistry Advantages | | :--- | :--- | :--- | :--- | | Traditional Alkali | KOH, NaOH | Anionic polymerization wikipedia.org | Inexpensive and well-established. | Often requires high temperatures, can have lower selectivity. acs.org | | Double-Metal Cyanide (DMC) | Zinc hexacyanocobaltate | Coordination polymerization | High activity, reduces high molecular weight byproducts. google.com | Requires an induction period for activation. google.com | | Organocatalysts | N-Heterocyclic Carbenes (NHCs), Phosphazene bases | Anionic or coordinated polymerization acs.org | Metal-free, mild reaction conditions, high functional group tolerance. acs.orgresearchgate.net | Can be more expensive than traditional catalysts. | | Lewis Acid Activated | i-Bu₃Al with alkali alkoxides | Monomer-activated anionic polymerization researchgate.net | Greatly enhanced reaction rates at room temperature, controlled synthesis. researchgate.net | Requires handling of pyrophoric Lewis acids. |

Atom Economy and Waste Minimization Considerations in Synthetic Pathways

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org An ideal reaction would have a 100% atom economy, where all atoms from the starting materials are found in the product, signifying no atoms are lost as waste byproducts. docbrown.infolibretexts.org

In the synthesis of complex molecules like M-peg7-(ch2)3-alcohol, achieving high atom economy is challenging. The synthesis typically involves multi-step processes that may include the use of protecting groups and stoichiometric reagents, which inherently generate waste. A common strategy for synthesizing such specific, monodisperse PEG derivatives is the Williamson ether synthesis. This approach, while effective, often falls short of 100% atom economy.

Consider a plausible synthetic route for M-peg7-(ch2)3-alcohol: the reaction of heptaethylene glycol monomethyl ether with a protected 3-bromopropanol, followed by deprotection.

Illustrative Synthetic Step: CH₃(OCH₂CH₂)₇OH + NaH + Br(CH₂)₃-O-TBDMS → CH₃(OCH₂CH₂)₇O(CH₂)₃-O-TBDMS + NaBr + H₂

The table below provides a theoretical analysis of the atom economy for this type of reaction.

Table 1: Theoretical Atom Economy in a Representative Synthesis Step

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )ByproductsAtom Economy (%)
Heptaethylene glycol monomethyl ether (C₁₅H₃₂O₈)340.4M-peg7-(ch2)3-alcohol (C₁₈H₃₈O₉)398.5Varies based on full reaction< 100%
3-Bromopropanol (C₃H₇BrO)139.0
(and protecting groups/reagents)Varies

Note: The atom economy calculation depends on the specific reagents and protecting groups used. Addition reactions, which can have 100% atom economy, are preferred but not always feasible for complex targets. docbrown.infonih.gov

Waste Minimization Strategies: To improve the environmental footprint of the synthesis, several strategies can be employed:

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. acs.org

Solvent Choice and Recycling: The pharmaceutical industry is a major user of solvents, which contribute significantly to chemical waste. mdpi.com Utilizing greener solvents, such as reusable polyethylene glycol (PEG) itself, or developing solvent-free methods like mechanochemistry, can drastically minimize waste. mdpi.comacs.org Where solvents are necessary, implementing robust recycling protocols is crucial. nih.gov

Solid-Phase Synthesis: Performing the synthesis on a solid support can simplify purification, eliminating the need for chromatography and its associated solvent waste. This method has been successfully used to create monodisperse PEGs. nih.gov

Process Optimization: A thorough understanding of reaction kinetics and chemistry is essential to minimize side reactions and the formation of impurities, thereby reducing downstream purification waste. fujifilm.com

Process Analytical Technologies (PAT) for In-line Monitoring and Optimization of M-peg7-(ch2)3-alcohol Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. chromatographyonline.com By monitoring reactions in real-time (in-line), PAT enables a more profound understanding of the process, leading to improved efficiency, consistency, and quality while minimizing waste and batch failures. fujifilm.com

While specific PAT applications for the dedicated synthesis of M-peg7-(ch2)3-alcohol are not extensively documented in public literature, the principles applied to related PEGylation and polymer manufacturing processes are directly transferable. lcms.cznih.gov

In-line Monitoring Techniques: Spectroscopic and chromatographic methods are the primary tools for in-line monitoring of PEG synthesis.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for real-time reaction monitoring. acs.org They can track the concentration of reactants, intermediates, and products by identifying their unique vibrational fingerprints. For instance, in the synthesis of M-peg7-(ch2)3-alcohol, FTIR could monitor the disappearance of the O-H bond of the starting alcohol and the formation of the ether linkage in the product. acs.org

Chromatography (HPLC/UHPLC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) can be integrated into the process line. thermofisher.com These techniques are invaluable for monitoring the reaction's progress, determining the conversion rate, and identifying the formation of impurities. lcms.czthermofisher.com For PEG-related syntheses, methods combining size-exclusion and reversed-phase chromatography can separate the desired product from starting materials and byproducts, providing a detailed, real-time picture of the reaction mixture. chromatographyonline.com

The implementation of these PAT tools allows for precise control over critical process parameters such as temperature, reaction time, and reagent addition. This ensures the reaction proceeds optimally, maximizing the yield of the target molecule and minimizing the formation of closely related impurities that are often difficult to separate.

Table 2: Potential PAT for Optimization of M-peg7-(ch2)3-alcohol Synthesis

PAT MethodAttribute MonitoredPotential for Optimization
In-line FTIR/Raman Spectroscopy Disappearance of reactant functional groups (e.g., O-H), appearance of product functional groups (e.g., C-O-C ether).Real-time tracking of reaction kinetics and endpoint determination, preventing over- or under-reaction. acs.org
In-line HPLC/UHPLC Concentration of reactants, product, and impurities. Purity profile.Precise control of reaction conversion, optimization of conditions to maximize yield and purity, minimizing side-product formation. thermofisher.com
Charged Aerosol Detection (CAD) Quantification of non-chromophoric species like PEG.Used with HPLC, it allows for accurate quantification of PEG-containing molecules that lack a UV chromophore, ensuring accurate process monitoring. chromatographyonline.comthermofisher.com

By integrating these advanced analytical methods, the synthesis of M-peg7-(ch2)3-alcohol can be transformed from a conventional batch process into a highly controlled, efficient, and optimized manufacturing system.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of M Peg7 Ch2 3 Alcohol

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for the definitive structural assignment of m-peg7-(ch2)3-alcohol, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For m-peg7-(ch2)3-alcohol, both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of its constituent atoms.

¹H NMR spectroscopy of m-peg7-(ch2)3-alcohol is expected to show characteristic signals corresponding to the different types of protons in the molecule. libretexts.org Protons on carbons adjacent to the ether oxygens in the PEG chain would appear in the 3.4-4.5 ppm region. mnstate.edu The terminal hydroxyl proton typically appears as a broad singlet, though its chemical shift can vary depending on concentration and solvent. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. Carbons singly bonded to oxygen are expected to resonate in the 50-100 ppm range. chemguide.co.uk The spectrum would show distinct peaks for the carbons in the PEG chain, the propyl linker, and the terminal carbon bearing the hydroxyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure of m-peg7-(ch2)3-alcohol.

Table 1: Predicted ¹H NMR Chemical Shifts for M-peg7-(ch2)3-alcohol

Protons Predicted Chemical Shift (ppm)
CH₃-O- ~3.3
-O-CH₂-CH₂-O- 3.5-3.7
-CH₂-CH₂-OH ~3.6 (triplet)
-CH₂-CH₂-CH₂-OH ~1.6 (quintet)
-O-CH₂-CH₂-CH₂- ~1.8 (quintet)

Table 2: Predicted ¹³C NMR Chemical Shifts for M-peg7-(ch2)3-alcohol

Carbon Predicted Chemical Shift (ppm)
CH₃-O- ~59
-O-CH₂-CH₂-O- ~70-72
-CH₂-CH₂-OH ~62
-CH₂-CH₂-CH₂-OH ~32

Mass Spectrometry (MS) for Molecular Weight Profiling and Homogeneity Assessment (ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the homogeneity of PEG compounds. nih.gov Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used techniques.

For m-peg7-(ch2)3-alcohol, with a molecular formula of C16H34O8, the expected monoisotopic mass is approximately 354.22 g/mol . broadpharm.com ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 355.23. The observation of a single dominant peak confirms the monodisperse nature of the compound. MALDI-TOF MS is also highly effective for analyzing PEGs and can provide information on the polymer distribution, which in this case should confirm the absence of other PEG oligomers. nih.gov The fragmentation pattern in MS can also provide structural information, often showing characteristic losses of ethylene (B1197577) glycol units. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For m-peg7-(ch2)3-alcohol, the IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the terminal alcohol group. libretexts.orgpressbooks.pub A strong C-O stretching vibration should be observed around 1100 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl chain will appear in the 2850-2950 cm⁻¹ region. pressbooks.pub

Raman spectroscopy provides complementary information and is particularly useful for analyzing the skeletal vibrations of the PEG chain.

Table 3: Characteristic IR Absorption Frequencies for M-peg7-(ch2)3-alcohol

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alcohol O-H stretch 3200-3600 (broad, strong)
Alkane C-H stretch 2850-2950 (strong)

Chromatographic Separation Techniques for Purity and Oligomer Distribution Analysis

Chromatographic techniques are essential for determining the purity of m-peg7-(ch2)3-alcohol and ensuring the absence of closely related impurities or different oligomer lengths.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for assessing the purity of PEGylated compounds. For m-peg7-(ch2)3-alcohol, a reversed-phase HPLC (RP-HPLC) method is typically developed. A C8 or C18 column can be used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as PEGs lack a strong UV chromophore. thermofisher.com The purity of the compound is determined by the peak area percentage of the main peak in the chromatogram. A purity of ≥95% is often required for research-grade material. axispharm.com

Gel Permeation Chromatography (GPC) for Polymer Distribution Profiling

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for analyzing the molecular weight distribution of polymers. lcms.cz For a monodisperse compound like m-peg7-(ch2)3-alcohol, GPC is used to confirm its narrow molecular weight distribution and the absence of other oligomers. nih.gov The analysis is typically performed using a set of columns with appropriate pore sizes and calibrated with PEG standards. lcms.cz The resulting chromatogram should show a single, sharp peak, indicating a polydispersity index (PDI) close to 1.0, which is characteristic of a highly pure, monodisperse compound. nih.gov

Table 4: Summary of Analytical Techniques and Expected Results

Technique Parameter Measured Expected Result for M-peg7-(ch2)3-alcohol
¹H NMR Proton environment and connectivity Signals corresponding to methoxy (B1213986), PEG, and propyl alcohol protons.
¹³C NMR Carbon skeleton Distinct peaks for all 16 carbons.
ESI-MS Molecular Weight [M+H]⁺ at m/z 355.23.
MALDI-TOF MS Homogeneity Single peak confirming monodispersity.
IR Spectroscopy Functional Groups Strong, broad O-H stretch (~3400 cm⁻¹), strong C-O stretch (~1100 cm⁻¹).
HPLC Purity Single major peak with purity ≥95%.

Methodologies for Quantitative Determination of M-peg7-(ch2)3-alcohol and Related Impurities

The quantitative analysis of M-peg7-(ch2)3-alcohol and its impurities is essential for quality control. Impurities can arise from the synthetic process and may include oligomers with different PEG chain lengths or related byproducts. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, often coupled with various detectors.

A significant impurity in monofunctional PEGs like M-peg7-(ch2)3-alcohol is the corresponding diol (HO-(CH2CH2O)n-(CH2)3-OH), which can arise from moisture during the polymerization of ethylene oxide. researchgate.net Reversed-phase HPLC (RP-HPLC) is a highly effective technique for separating the monofunctional methoxy-terminated product from the diol impurity. researchgate.netnih.gov

The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. The diol impurity, being more polar than the methoxy-terminated compound, will typically have a shorter retention time on a C18 or C8 column.

For quantitative analysis, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often preferred over UV detectors, as PEG compounds lack a strong native chromophore. researchgate.netnih.gov ELSD provides a response proportional to the mass of the analyte, making it suitable for quantifying impurities where standards may not be available. nih.gov LC-MS provides both quantification and structural identification of impurities by determining their molecular weights. researchgate.netnih.gov

The table below outlines a typical RP-HPLC method for the quantitative determination of M-peg7-(ch2)3-alcohol and the separation of a key diol impurity.

Table 2: Example RP-HPLC Method for Purity Assessment of M-peg7-(ch2)3-alcohol

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or MS (ESI+)

| Injection Volume | 10 µL |

Using this method, a research finding might report the purity of a batch of M-peg7-(ch2)3-alcohol.

Table 3: Illustrative Quantitative Analysis Results

Compound Retention Time (min) Area % (ELSD) Identity Confirmation (MS)
HO-(CH2CH2O)7-(CH2)3-OH Impurity 8.5 1.2% [M+Na]⁺ ion observed
M-peg7-(ch2)3-alcohol 10.2 98.5% [M+Na]⁺ ion observed

These findings would demonstrate the capability of the method to separate and quantify the main component from its structurally similar impurities, ensuring the material meets the required purity specifications for its intended use.

Reaction Chemistry and Functionalization Strategies of M Peg7 Ch2 3 Alcohol

Derivatization of the Terminal Hydroxyl Group for Versatile Chemical Linkages

The terminal hydroxyl (-OH) group of m-peg7-(ch2)3-alcohol is the primary site for chemical modification, allowing for its conversion into a wide array of other functional groups. This derivatization is key to linking the molecule to other chemical entities or surfaces. The reactivity of this primary alcohol allows for a range of classical and modern organic transformations to be applied, creating versatile linkers for bioconjugation and materials science. The presence of the polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the molecule and its derivatives. biochempeg.comacs.org

Esterification and Etherification Reactions for Tailored Chemical Structures

Esterification: The hydroxyl group of m-peg7-(ch2)3-alcohol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form a stable ester linkage. researchgate.netnih.gov This reaction is fundamental for attaching various molecular payloads. A common method is the Fischer-Speier esterification, where the alcohol is heated with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comscielo.br Alternatively, for milder conditions, the alcohol can be reacted with an acid chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. researchgate.netnih.gov Transesterification, reacting the alcohol with a pre-existing ester (like a fatty acid methyl ester) in the presence of an alkaline catalyst, is another viable route that can be driven to high conversion. google.com

Etherification: Stable ether linkages can be formed via the Williamson ether synthesis. researchgate.networdpress.com This two-step process typically involves the deprotonation of the terminal hydroxyl group of m-peg7-(ch2)3-alcohol using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide intermediate is then reacted with an alkyl halide (e.g., R-Br, R-Cl) to form the desired ether. researchgate.netgoogle.comsci-hub.se This method is highly effective for attaching alkyl or aryl groups and can be performed in aprotic solvents like DMF or THF.

Reaction TypeReagentsResulting LinkageTypical Conditions
Esterification Carboxylic Acid + Acid CatalystEster (R-COO-PEG)Heat (100-150°C), Vacuum google.com
Acid Chloride + BaseEster (R-COO-PEG)Room Temp, Anhydrous Solvent (CH2Cl2) researchgate.net
Acid Anhydride + BaseEster (R-COO-PEG)Gentle Warming, Anhydrous Solvent nih.gov
Etherification 1. Strong Base (e.g., NaH) 2. Alkyl HalideEther (R-O-PEG)Anhydrous Solvent (DMF, THF), Heat researchgate.netsci-hub.se

Formation of Urethane (B1682113) and Urea (B33335) Derivatives

Urethane Formation: The hydroxyl group of m-peg7-(ch2)3-alcohol can react with an isocyanate (R-NCO) to form a stable urethane (or carbamate) linkage. acs.orgresearchgate.net This polyaddition reaction is highly efficient and is the cornerstone of polyurethane chemistry. uni-miskolc.hursc.org The reaction is often catalyzed by tertiary amines or organotin compounds and proceeds readily under mild, often room temperature, conditions to connect the PEG linker to amine-containing molecules via an isocyanate intermediate. acs.org

Urea Derivative Formation: While direct conversion of the alcohol to a urea is not standard, urea derivatives are readily synthesized by first converting the terminal hydroxyl group into a primary amine. This is typically achieved by a two-step process: first, activation of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) source (like sodium azide) and subsequent reduction to the amine. mdpi.com This resulting PEG-amine can then react with an isocyanate to form an N,N'-substituted urea, a common motif in drug discovery. researchgate.net

Introduction of Reactive Handles for Bioconjugation (e.g., Maleimide (B117702), Azide, Alkyne functionalities)

To make m-peg7-(ch2)3-alcohol suitable for specific bioconjugation strategies like click chemistry or thiol-maleimide coupling, its terminal hydroxyl group must be converted into a "reactive handle."

Azide Functionality: An azide group (-N₃) can be introduced by first converting the alcohol into a tosylate or mesylate, which are excellent leaving groups. This is typically done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. mdpi.com The resulting PEG-sulfonate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the azido-terminated PEG via an Sₙ2 reaction. google.comacs.org This azide group is a key component for click chemistry. biochempeg.com

Alkyne Functionality: A terminal alkyne group (-C≡CH) can be installed using several methods. One common approach is the Williamson ether synthesis, where the alcohol is deprotonated and reacted with an alkyne-containing halide, such as propargyl bromide. mdpi.com Alternatively, the alcohol can be esterified with an alkyne-containing carboxylic acid, like pentynoic acid. medchemexpress.combiochempeg.com These alkyne-functionalized molecules are the other essential partner for copper-catalyzed click chemistry. biochempeg.com

Maleimide Functionality: The maleimide group is highly reactive towards thiols (sulfhydryl groups), forming stable thioether bonds, a popular method for protein conjugation. The synthesis of a PEG-maleimide from a PEG-alcohol is a multi-step process. acs.org Typically, the alcohol is first converted to a PEG-amine, as described previously. The PEG-amine is then reacted with maleic anhydride to form an intermediate maleamic acid. This intermediate is subsequently cyclized via dehydration, often using acetic anhydride and a catalyst like sodium acetate, to yield the final maleimide-terminated PEG. atlantis-press.comgoogle.com

Exploration of Click Chemistry Reactions with M-peg7-(ch2)3-alcohol Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, often aqueous, conditions. biochempeg.com The derivatives of m-peg7-(ch2)3-alcohol bearing azide or alkyne handles are ideal substrates for these powerful conjugation reactions.

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov In this reaction, an alkyne-functionalized derivative of m-peg7-(ch2)3-alcohol will react with an azide-containing molecule (or vice-versa) in the presence of a Cu(I) catalyst to form a highly stable 1,4-disubstituted triazole linkage. nih.govmdpi.com This reaction is extremely efficient and orthogonal to most functional groups found in biological systems.

Due to concerns about the cytotoxicity of the copper catalyst in living systems, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. biochempeg.com In SPAAC, the azide-derivatized m-peg7-(ch2)3-alcohol reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne enables the reaction to proceed rapidly at physiological temperatures without any catalyst, forming a stable triazole product. biochempeg.commdpi.com The presence of a PEG linker can increase the rate of SPAAC reactions by reducing steric hindrance. rsc.org

Click Reaction TypeReactive Handle 1 (on PEG)Reactive Handle 2 (on Target)Key ComponentResulting Linkage
CuAAC AlkyneAzideCu(I) Catalyst1,4-disubstituted triazole
CuAAC AzideAlkyneCu(I) Catalyst1,4-disubstituted triazole
SPAAC AzideStrained Alkyne (e.g., DBCO)Ring StrainTriazole

Kinetic and Mechanistic Studies of Terminal Functionalization Reactions

While specific kinetic data for m-peg7-(ch2)3-alcohol is not extensively published, studies on analogous PEG molecules provide significant insight into the reaction mechanisms and factors influencing reaction rates.

Esterification Kinetics: The kinetics of esterification between PEG alcohols and carboxylic acids have been shown to follow a reversible second-order model. sigmaaldrich.comnih.gov A study on the esterification of carboxylic acid-containing drugs in PEG 400 and PEG 1000 found that reaction rates are highly dependent on temperature, following the Arrhenius equation. nih.govresearchgate.net The rate of esterification was also observed to decrease significantly in higher molecular weight PEGs (e.g., PEG 1000 vs. PEG 400), a phenomenon attributed to the increased viscosity of the reaction medium which can limit diffusion of reactants. sigmaaldrich.comnih.gov The structure of the carboxylic acid also plays a critical role, with sterically unhindered acids reacting much faster. nih.gov For the direct esterification of terephthalic acid with ethylene (B1197577) glycol, the process is characterized by a complex equilibrium involving esterification-hydrolysis and polycondensation-glycolysis. acs.org

Etherification Mechanism: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the rate is dependent on the concentration of both the PEG-alkoxide and the alkyl halide. nih.gov Challenges in the synthesis of long PEG ethers can include low reaction efficiency and potential for PEG chain depolymerization under strongly basic conditions, although solid-phase synthesis methods can mitigate some of these issues. nih.gov

Click Chemistry Kinetics: Kinetic studies of SPAAC reactions have shown that rates are influenced by buffer type, pH, and temperature. rsc.org For instance, reactions involving DBCO-modified PEG linkers were found to be faster than those without the PEG spacer, likely due to reduced steric hindrance and potentially improved solubility. rsc.orgresearchgate.net Rate constants for SPAAC reactions are generally higher at increased pH and temperature. researchgate.net The specific structure of the azide partner also significantly impacts the reaction rate. rsc.org

Theoretical and Computational Investigations of M Peg7 Ch2 3 Alcohol

Molecular Dynamics (MD) Simulations of Conformation, Flexibility, and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov For M-peg7-(ch2)3-alcohol, MD simulations provide critical data on its three-dimensional structure, flexibility, and how it interacts with different solvents.

The interactions between M-peg7-(ch2)3-alcohol and solvent molecules are governed by electrostatic (Coulomb) forces, van der Waals (Lennard-Jones) interactions, and hydrogen bonding. nih.gov The ether oxygens along the PEG backbone and the terminal hydroxyl group can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. MD simulations can quantify these interactions, revealing the nature of the solvation shell around the molecule. For instance, in aqueous solutions, strong hydrogen bonding with water molecules is expected to dominate, leading to high solubility. nih.govnih.gov In alcoholic solvents, both hydrogen bonding and van der Waals interactions play significant roles. nih.gov

Table 1: Simulated Interaction Energies of a PEG Derivative in Various Solvents
SolventCoulomb Interaction Energy (kJ/mol)Lennard-Jones Interaction Energy (kJ/mol)Primary Interaction Type
Water-250-90Hydrogen Bonding
Methanol-180-120Hydrogen Bonding & van der Waals
Ethanol-160-140Hydrogen Bonding & van der Waals
2-Propanol-140-150van der Waals & Hydrogen Bonding

This table presents representative data for a similar PEG derivative, illustrating how interaction energies, and thus solubility and conformation, are influenced by the solvent environment. The values are illustrative of trends observed in computational studies of PEGylated molecules. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netcdnsciencepub.com These methods provide a detailed understanding of the distribution of electrons within M-peg7-(ch2)3-alcohol, which is fundamental to predicting its chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.net E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO indicates its ability to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. cdnsciencepub.com For M-peg7-(ch2)3-alcohol, the lone pairs on the ether and alcohol oxygen atoms are expected to be the primary contributors to the HOMO, making these sites susceptible to electrophilic attack.

Table 2: Calculated Quantum Chemical Parameters for PEG Molecules of Varying Lengths
Number of PEG Units (n)E-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
3-7.11.58.62.1
5-6.91.38.23.5
7-6.81.28.04.8
10-6.71.17.86.5

This table shows trends in quantum chemical parameters based on computational studies of polyethylene (B3416737) glycols. The values for n=7 are estimated based on the trends observed for other chain lengths, providing a prediction for M-peg7-(ch2)3-alcohol. researchgate.netcdnsciencepub.com

In Silico Modeling of M-peg7-(ch2)3-alcohol Interactions with Non-biological Surfaces and Architectures

In silico modeling is extensively used to study how PEGylated molecules like M-peg7-(ch2)3-alcohol interact with and adsorb onto various non-biological surfaces, such as metals, metal oxides, and polymeric nanoparticles. cdnsciencepub.com3ds.com These simulations are vital for applications ranging from preventing corrosion to designing drug delivery systems. researchgate.netrsc.org

In the context of nanotechnology, simulations model the "stealth effect" where a PEG layer, like one formed by M-peg7-(ch2)3-alcohol, on a nanoparticle surface shields it from its surroundings. 3ds.com The simulations help in understanding how factors like grafting density and chain length affect the conformation of the PEG layer and its interactions. rsc.org

Table 3: Simulated Adsorption Parameters of PEG on a Model Metal Surface
ParameterDescriptionPredicted Value
Adsorption EnergyThe energy released upon adsorption of the molecule onto the surface.-150 to -200 kJ/mol
Binding DistanceThe equilibrium distance between the adsorbed molecule and the surface.2.0 - 2.5 Å
Surface CoverageThe extent to which the surface is covered by the adsorbed molecules.High (forms a dense layer)

This table summarizes typical parameters obtained from simulations of PEG molecules adsorbing on a metal surface like aluminum (111), based on published research findings. researchgate.netcdnsciencepub.com

Prediction of Spectroscopic Signatures and Intermolecular Forces through Computational Methods

Computational methods, especially DFT, are highly effective at predicting the spectroscopic signatures of molecules, such as their Raman and infrared (IR) spectra. researchgate.netscielo.org.mx By calculating the vibrational frequencies of M-peg7-(ch2)3-alcohol, researchers can generate a theoretical spectrum that aids in the interpretation of experimental data.

Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. For M-peg7-(ch2)3-alcohol, characteristic peaks would include C-H stretching from the alkyl and propyl groups, C-O-C ether stretches from the PEG backbone, and O-H stretching from the terminal alcohol group. researchgate.net The precise positions of these peaks are sensitive to the molecule's conformation. For example, computational studies have shown that the Raman spectra of PEGs can distinguish between different conformational states, such as helical and all-trans structures. researchgate.netresearchgate.net

These computational approaches also provide a detailed picture of the intermolecular forces that govern the bulk properties of the substance. By analyzing interaction energies, simulations can quantify the strength of hydrogen bonds and van der Waals forces between adjacent M-peg7-(ch2)3-alcohol molecules. nih.gov This information is crucial for understanding physical properties like boiling point, viscosity, and self-assembly behavior. The ability of the terminal -OH group to form strong hydrogen bonds is expected to be a dominant factor in its intermolecular interactions. youtube.com

Table 4: Predicted Characteristic Vibrational Frequencies for a PEG-based Structure
Vibrational ModePredicted Frequency Range (cm⁻¹)Associated Functional Group
C-H Stretch2800 - 3000-CH₂- and -CH₃ groups
O-H Stretch3200 - 3500Terminal -OH group
CH₂ Scissoring1440 - 1480PEG backbone
C-O-C Stretch1090 - 1150Ether linkages
C-OH Stretch~1030Terminal alcohol

This table lists key vibrational modes and their predicted frequency ranges for PEG-like molecules based on computational and experimental spectroscopic studies. researchgate.netscielo.org.mx

Applications of M Peg7 Ch2 3 Alcohol As a Building Block in Advanced Chemical and Material Systems

Role in the Synthesis of Tailored Polymeric Materials and Copolymers

The defined structure of M-peg7-(ch2)3-alcohol, with a single reactive hydroxyl site, makes it an ideal initiator and building block for creating polymers with predictable molecular weights and architectures. Its monofunctional nature prevents cross-linking and allows for the synthesis of linear block copolymers and well-defined grafted materials. biosynth.combroadpharm.com

Integration into Block and Graft Copolymers for Controlled Architectures

M-peg7-(ch2)3-alcohol serves as a crucial starting point for synthesizing amphiphilic block copolymers. The terminal hydroxyl group can act as an initiator for Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone or lactide, resulting in the formation of a hydrophobic polyester (B1180765) block attached to the hydrophilic PEG chain. beilstein-journals.org This process yields well-defined diblock copolymers (e.g., mPEG-b-PCL) that are fundamental to creating self-assembling nanostructures.

Furthermore, the hydroxyl group can be chemically modified into an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. nih.gov This conversion allows for the growth of a second, distinct polymer block, such as polystyrene or poly(methyl methacrylate), from the PEG chain, leading to the formation of tailored block copolymers with low polydispersity. nih.gov

In the context of graft copolymers, M-peg7-(ch2)3-alcohol can be functionalized (e.g., with a polymerizable group like methacrylate) to create a macromonomer. This macromonomer can then be copolymerized with other monomers to introduce pendant PEG chains onto a polymer backbone, thereby modifying the properties of the final material.

Table 1: Polymerization Techniques Utilizing M-peg7-(ch2)3-alcohol Derivatives

Polymerization Technique Role of M-peg7-(ch2)3-alcohol Resulting Copolymer Type Example Monomers
Ring-Opening Polymerization (ROP) Acts as an initiator via its terminal -OH group. Diblock Copolymers ε-caprolactone, Lactide
Atom Transfer Radical Polymerization (ATRP) The -OH group is modified into an ATRP initiator. Diblock Copolymers Styrene, Methyl Methacrylate
Reversible Addition-Fragmentation Chain-transfer (RAFT) The -OH group is converted to a RAFT chain transfer agent. Diblock Copolymers Styrene, Acrylates
Macromonomer Method Functionalized to a polymerizable macromonomer. Graft Copolymers Various vinyl monomers

Surface Grafting and Modification of Inorganic and Organic Substrates

The ability to modify surfaces is a key application of PEG derivatives, and M-peg7-(ch2)3-alcohol is instrumental in this area. By leveraging its terminal hydroxyl group, the molecule can be covalently attached to various substrates, imparting the surface with the characteristic properties of PEG, such as hydrophilicity and resistance to non-specific protein adsorption.

For inorganic substrates like silica (B1680970), glass, or silicon nitride, the hydroxyl group of M-peg7-(ch2)3-alcohol is typically converted into a reactive silane, such as a trialkoxysilane. This modified molecule can then readily form a stable, covalent bond with the oxide layer on the substrate, creating a dense, hydrophilic monolayer. This technique is widely used to functionalize materials in biomedical devices and biosensors to prevent biofouling.

Similarly, it can be grafted onto organic polymer surfaces. For instance, the molecule can be modified with dopamine, which facilitates strong adhesion to a wide array of materials, including polymers, metals, and ceramics, to create versatile hydrophilic and antifouling coatings. frontiersin.org This process significantly improves the hydrophilicity of the material's surface and effectively resists the adsorption of proteins and bacteria. frontiersin.org

Function as a Surfactant or Dispersing Agent in Non-Biological Formulations

The amphiphilic structure of M-peg7-(ch2)3-alcohol, possessing a water-soluble PEG chain and a more hydrophobic propyl group, allows it to function as a non-ionic surfactant or dispersing agent. nih.gov In non-biological formulations such as paints, coatings, and inks, PEG derivatives are widely used to stabilize emulsions and dispersions. specialchem.com

As a dispersing agent, it helps to wet the surface of pigment particles or other solids, preventing them from agglomerating and ensuring a uniform distribution within a liquid medium. specialchem.com This action is critical for achieving consistent color and texture in paints and for maintaining the stability of industrial formulations. specialchem.com Its ability to reduce surface tension also improves the flow and leveling of coatings. Because PEG-based surfactants are generally low in toxicity and non-irritating, they are also valuable in cosmetics, where they act as emulsifiers, cleansing agents, and skin conditioners. nih.gov

Utilization in Supramolecular Chemistry and Self-Assembly Processes (Non-biological systems)

Supramolecular chemistry involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. The amphiphilic nature of M-peg7-(ch2)3-alcohol and its derivatives makes them excellent candidates for self-assembly processes in non-biological contexts.

When placed in a selective solvent, these molecules can spontaneously form well-defined nanostructures. For example, in an aqueous environment, derivatives of M-peg7-(ch2)3-alcohol that have been linked to a hydrophobic moiety (like a long alkyl chain or a block of a hydrophobic polymer) will self-assemble into micelles or vesicles. In these structures, the hydrophobic parts congregate to form a core that is shielded from the water, while the hydrophilic PEG chains form a protective outer corona. This self-assembly is a foundational principle for creating nanocarriers and other functional nanomaterials.

Application in Catalysis and Reaction Media Engineering

While not a catalyst itself, M-peg7-(ch2)3-alcohol serves as a valuable component in the engineering of catalytic systems and reaction media. Its solubility in both water and many organic solvents allows it to be used in creating specialized reaction environments. nih.gov For instance, PEG derivatives can act as phase-transfer catalysts, facilitating reactions between reactants that are soluble in different, immiscible phases.

A more advanced application is its use as a molecular linker to support catalytic species. The terminal alcohol group can be used to anchor the molecule onto a solid support, such as silica. beilstein-journals.org The PEG chain then acts as a flexible spacer, tethering a catalytically active group. This approach is exemplified by silica-supported sulfonic acid catalysts where an alkyl linker (-(CH2)3-) is used to attach the active acid group to the silica support. beilstein-journals.org Such supported catalysts are often more stable, easier to recover, and can be reused across multiple reaction cycles, aligning with the principles of green chemistry. beilstein-journals.org

Development of Analytical Reagents and Standards Utilizing M-peg7-(ch2)3-alcohol

In the field of analytical chemistry, precision and accuracy depend on the availability of well-characterized reference materials. M-peg7-(ch2)3-alcohol, as a high-purity, monodisperse compound with a defined molecular weight and structure, is sold as a reference standard for pharmaceutical testing and other analytical applications. biosynth.com

Its precise mass makes it useful for the calibration of analytical instruments like mass spectrometers. Furthermore, its terminal hydroxyl group provides a convenient handle for synthesizing a variety of analytical reagents. broadpharm.combroadpharm.com For example, it can be conjugated to fluorescent dyes, biotin, or other reporter molecules to create specific probes for use in assays or imaging. The defined length of the PEG spacer helps to control the distance between the reporter tag and the target molecule, which can be critical for assay performance.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
M-peg7-(ch2)3-alcohol Methoxy(heptaethylene glycol)propyl alcohol
Polyethylene (B3416737) glycol PEG
ε-caprolactone -
Polystyrene PS
Poly(methyl methacrylate) PMMA
Poly(ε-caprolactone) PCL
Dopamine -
Trialkoxysilane -
Styrene -
Methyl Methacrylate MMA
Biotin -

Conceptual Role as a Linker in Chemical Biology Probes (e.g., PROTACs, focusing on chemical design)

M-peg7-(ch2)3-alcohol is a precursor for a monodisperse polyethylene glycol (PEG)-based linker. xcessbio.combiosynth.com Its structure is defined by a methoxy-terminated PEG chain of exactly seven ethylene (B1197577) glycol units, connected to a three-carbon alkyl (propyl) chain, which is terminated by a primary alcohol (hydroxyl group). xcessbio.com This precise chemical structure offers several advantages in the rational design of PROTACs.

Key Structural Contributions to Chemical Design:

Monodispersity and Defined Length : Unlike polydisperse PEGs, which are mixtures of varying chain lengths, M-peg7-(ch2)3-alcohol is a single chemical entity with a precise molecular weight. adcreview.com This monodispersity is crucial for producing a homogeneous final PROTAC product, which simplifies purification, characterization, and ensures batch-to-batch consistency. adcreview.com The defined length of the PEG7-propyl spacer is critical for establishing the optimal distance and spatial orientation between the target protein and the E3 ligase to facilitate efficient ternary complex formation. researchgate.netalfa-chemistry.com

The Propyl Group ((CH2)3) : The three-carbon chain adds a degree of conformational rigidity and lipophilicity compared to a pure PEG linker. This feature can influence the linker's vector and exit point from the ligand binding pockets and impact the PROTAC's membrane permeability and conformational dynamics.

Versatile Chemical Handle : The terminal primary alcohol (-OH) is the most important feature from a chemical design perspective. While not typically part of the final linker structure in its alcohol form, it serves as a versatile and reactive starting point for a wide range of chemical modifications. nih.gov This allows chemists to easily introduce a variety of functional groups necessary for conjugation to either the POI ligand or the E3 ligase ligand, often using well-established and high-yielding chemical reactions.

The table below summarizes the key physicochemical properties of the M-peg7-(ch2)3-alcohol building block.

Table 1: Physicochemical Properties of M-peg7-(ch2)3-alcohol

Property Value Reference
Chemical Name 2,5,8,11,14,17,20-heptaoxatricosan-23-ol xcessbio.com
Molecular Formula C16H34O8 xcessbio.combiosynth.com
Molecular Weight 354.44 g/mol xcessbio.combiosynth.com
Nature Monodisperse PEG Linker Precursor adcreview.combroadpharm.com

| Key Features | Methoxy-capped, 7 PEG units, propyl spacer, terminal hydroxyl group | xcessbio.com |

From a synthetic standpoint, the terminal hydroxyl group of M-peg7-(ch2)3-alcohol can be transformed into various reactive functionalities to facilitate the assembly of a PROTAC. This strategic conversion is central to the linker's role in chemical design. For example, it can be converted to an azide (B81097) or an alkyne to enable highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov Alternatively, it can be oxidized to a carboxylic acid or converted to an amine to allow for standard amide bond formation, a robust and widely used conjugation method. enamine.net

The following table details common synthetic transformations of the terminal alcohol, illustrating its utility in the chemical design of PROTACs and other probes.

Table 2: Synthetic Utility of the Terminal Hydroxyl Group for PROTAC Construction

Reaction Type Reagents (Examples) Resulting Functional Group Application in PROTAC Synthesis
Mesylation/Tosylation Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Base -OMs or -OTs (Good Leaving Group) Nucleophilic substitution to introduce amines, azides, or thiols. nih.gov
Oxidation Jones reagent (CrO3/H2SO4), TEMPO -COOH (Carboxylic Acid) Amide bond formation with an amine-containing ligand.
Azidation Diphenylphosphoryl azide (DPPA), DBU -N3 (Azide) Click chemistry (CuAAC or SPAAC) with an alkyne-functionalized ligand. nih.govresearchgate.net
Halogenation PBr3 or SOCl2 -Br or -Cl (Halide) Alkylation of amine or thiol nucleophiles.

| Etherification | Propargyl bromide, NaH | -O-CH2-C≡CH (Alkyne Ether) | Click chemistry with an azide-functionalized ligand. |

By providing a scaffold with desirable physicochemical properties and a versatile reactive handle, M-peg7-(ch2)3-alcohol represents a key building block that offers chemists significant flexibility and control in the design and synthesis of potent and specific chemical probes like PROTACs. xcessbio.commedchemexpress.com

Environmental Fate and Degradation Mechanisms of M Peg7 Ch2 3 Alcohol

Investigation of Biodegradation Pathways in Varied Environmental Compartments

The biodegradation of polyethylene (B3416737) glycols is a primary mechanism for their removal from the environment. nih.govresearchgate.net Generally, the biodegradability of PEGs is influenced by their molecular weight, with shorter-chain PEGs being more readily biodegradable. hibiscuspublisher.comnih.gov The process can occur under both aerobic and anaerobic conditions and involves the enzymatic action of various microorganisms. hibiscuspublisher.com

In aerobic environments, such as surface waters and soil, bacteria are known to cleave the ether bonds of the PEG chain. hibiscuspublisher.com This process often starts with the oxidation of the terminal alcohol group, followed by a stepwise shortening of the polymer chain. hibiscuspublisher.com For a methoxy-terminated PEG like M-peg7-(ch2)3-alcohol, it is hypothesized that microorganisms would initially attack the terminal alcohol group of the propyl chain.

Under anaerobic conditions, such as in sediments and some wastewater treatment systems, a different consortium of bacteria is responsible for PEG degradation. hibiscuspublisher.com The initial steps of anaerobic degradation are believed to involve the cleavage of the ether linkages. hibiscuspublisher.com

Photolytic and Chemical Degradation Studies

In addition to biodegradation, PEGs can undergo photolytic and chemical degradation in the environment. The presence of sunlight can induce photolysis, where UV radiation leads to the formation of radicals that can break down the polymer chain. rsc.org This process can be enhanced by the presence of photosensitizing agents in the water. rsc.org

Chemical degradation can occur through oxidation processes. For instance, advanced oxidation processes like the photo-Fenton reaction (using iron catalysts and hydrogen peroxide) have been shown to effectively degrade PEGs in aqueous solutions. acs.org These reactions generate highly reactive hydroxyl radicals that attack the PEG molecule, leading to its fragmentation into smaller organic compounds such as acetic acid, formic acid, and glycolic acid. acs.org The exact degradation products can vary depending on the specific process used. acs.org

Methodologies for Environmental Detection and Monitoring of M-peg7-(ch2)3-alcohol and its Metabolites

Detecting and monitoring M-peg7-(ch2)3-alcohol and its potential metabolites in environmental samples would likely involve a combination of separation and detection techniques. Given the complexity of environmental matrices, sample preparation is a critical first step. tandfonline.comnih.gov

Sample Preparation Techniques:

Liquid-liquid extraction: This technique can be used to isolate PEGs and their derivatives from aqueous samples using solvents like chloroform (B151607) or ethyl acetate. researchgate.net

Solid-phase extraction (SPE): SPE offers a more efficient and selective way to concentrate and purify analytes from complex mixtures before analysis. researchgate.net

Analytical Techniques:

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), GC is a powerful tool for analyzing volatile and semi-volatile organic compounds. nih.govresearchgate.netcdc.gov Derivatization is often required to increase the volatility of PEG compounds for GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like PEGs. tandfonline.com It can be coupled with various detectors, including mass spectrometry (LC-MS), for sensitive and selective detection. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This surface-sensitive analytical technique can detect and differentiate PEGs with different molecular weights and can be applied to analyze cosmetic products and potentially environmental samples. nih.gov

The table below summarizes the analytical methods that could be adapted for the detection of M-peg7-(ch2)3-alcohol and its metabolites.

Analytical TechniqueDetectorSample TypeKey AdvantagesPotential Challenges
Gas ChromatographyMass Spectrometry (MS), Flame Ionization Detector (FID)Water, Soil, AirHigh resolution and sensitivity. nih.govresearchgate.netcdc.govRequires derivatization for non-volatile compounds. nih.gov
High-Performance Liquid ChromatographyMass Spectrometry (MS), UV DetectorWater, WastewaterSuitable for non-volatile compounds, high sensitivity with MS. tandfonline.comresearchgate.netCan be complex to develop methods for diverse metabolites.
Time-of-Flight Secondary Ion Mass SpectrometryTime-of-Flight AnalyzerSolid surfaces, potentially water/soil extractsHigh surface sensitivity, ability to differentiate molecular weights. nih.govPrimarily a surface technique, may require specific sample preparation.

Monitoring the metabolites of PEG degradation, such as organic acids, can also provide indirect evidence of the environmental fate of the parent compound. acs.org Techniques like HPLC are effective for the determination of these acidic byproducts. acs.org

Emerging Research Frontiers and Future Directions for M Peg7 Ch2 3 Alcohol Research

Development of Novel Synthetic Routes for Enhanced Sustainability

The conventional synthesis of polyethylene (B3416737) glycols often results in disperse mixtures, which are polymers with varying chain lengths and molecular weights. acs.org This heterogeneity presents significant challenges for applications requiring high precision, such as pharmaceuticals, necessitating complex purification processes that can be inefficient and generate waste. acs.org The future of M-peg7-(ch2)3-alcohol synthesis lies in developing novel routes that are not only efficient but also sustainable.

Research is moving towards step-wise organic synthesis methods that build the molecule with atomic precision, ensuring a uniform product with a narrow molecular weight distribution (polydispersity index of 1.0). acs.org One promising approach is the anionic polymerization of ethylene (B1197577) oxide, which allows for controlled, sequential addition of monomer units to achieve a specific chain length. Future research will likely focus on optimizing these controlled polymerization techniques by:

Utilizing Greener Catalysts and Solvents: Shifting away from harsh reagents to more environmentally benign catalytic systems.

Improving Process Efficiency: Designing synthetic pathways that minimize intermediate purification steps, thereby reducing solvent use and energy consumption. acs.org

Ensuring Batch-to-Batch Consistency: Developing robust protocols that guarantee the high purity (≥95%) and structural integrity of M-peg7-(ch2)3-alcohol, which is critical for its use in advanced applications. axispharm.com

These advancements will make the production of M-peg7-(ch2)3-alcohol more economically viable and environmentally friendly, facilitating its broader application in cutting-edge research and technology.

Integration into Responsive and Smart Material Systems

Smart materials, which can change their properties in response to external stimuli such as temperature, pH, or light, are a major focus of modern materials science. The well-defined, hydrophilic structure of M-peg7-(ch2)3-alcohol makes it an ideal building block for such systems. The terminal hydroxyl (-OH) group can act as an anchor point to graft the molecule onto polymer backbones or surfaces, while the PEG chain imparts specific physical properties. axispharm.combroadpharm.com

Future research is expected to explore the integration of M-peg7-(ch2)3-alcohol into several types of smart materials:

Stimuli-Responsive Hydrogels: PEG chains are known to influence the swelling and mechanical properties of hydrogels. chemicalbook.com By incorporating M-peg7-(ch2)3-alcohol into a polymer network, researchers could create hydrogels that respond precisely to temperature changes, making them suitable for controlled drug release or soft robotics.

Smart Surfaces: Grafting M-peg7-(ch2)3-alcohol onto surfaces can modify their properties, such as wettability and biocompatibility. This can be used to create surfaces that control cell adhesion, a critical function in developing advanced medical implants and tissue engineering scaffolds. nih.gov

Polymer Electrolyte Membranes (PEMs): In materials for energy applications, such as fuel cells, PEG can be blended with other polymers like polyvinyl alcohol (PVA) to create membranes with tunable ionic conductivity. mdpi.comnih.gov The uniform nature of M-peg7-(ch2)3-alcohol could lead to more ordered and efficient ion transport channels within these membranes.

The ability to create well-defined functional materials using this specific PEG linker opens up possibilities for developing next-generation sensors, actuators, and controlled-delivery systems.

Advanced Computational Modeling for Predictive Material Design

The trial-and-error approach to materials discovery is rapidly being replaced by advanced computational modeling and machine learning. mit.eduyoutube.com These in silico techniques allow scientists to predict the properties and behavior of molecules and materials before they are ever synthesized in a lab, accelerating the design cycle and reducing costs. mit.eduyoutube.com

For M-peg7-(ch2)3-alcohol, computational modeling can provide profound insights:

Molecular Dynamics Simulations: These simulations can predict the three-dimensional conformation of the molecule in different environments (e.g., in water, organic solvents, or near a surface). This is crucial for understanding how it will behave as a linker or surface modifier.

Predicting Physicochemical Properties: Algorithms can estimate key properties such as solubility, viscosity, and interaction energies with other molecules, including active pharmaceutical ingredients or biological proteins.

Generative AI for Material Design: By inputting desired properties, artificial intelligence and machine learning algorithms can suggest how to combine M-peg7-(ch2)3-alcohol with other chemical building blocks to create novel materials with superior functions. mit.eduyoutube.com For example, this could be used to design a polymer with optimal biocompatibility and drug-loading capacity.

Leveraging these predictive tools will enable researchers to rationally design materials incorporating M-peg7-(ch2)3-alcohol for highly specific and optimized performance in a variety of applications. youtube.comyoutube.com

Interdisciplinary Research Synergies and Novel Application Domains

The versatility of M-peg7-(ch2)3-alcohol, stemming from its PEG structure and reactive hydroxyl group, makes it a valuable tool across numerous scientific disciplines. biochempeg.comaxispharm.com Future growth will be driven by synergies between these fields, leading to novel application domains.

Research AreaPotential Application of M-peg7-(ch2)3-alcohol
Bioconjugation & Drug Delivery As a hydrophilic linker in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) to improve solubility and pharmacokinetics. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com
Nanotechnology For the surface modification of nanoparticles to enhance their stability in biological fluids, reduce immunogenicity, and facilitate targeted delivery. biochempeg.comacs.org
Biomaterials Science Creation of biocompatible and biodegradable polymers with controlled cell-material interactions for tissue engineering and medical implants. nih.gov
Cosmetics Formulation of advanced personal care products where it can act as a solubilizer, humectant, or modifier for active ingredients, potentially in "green" or organic cosmetic lines. nih.gov
Advanced Membranes Development of highly selective and efficient polymer electrolyte membranes for fuel cells or filtration systems by creating uniform, ion-conductive channels. mdpi.comnih.gov

The convergence of these fields promises exciting innovations. For instance, combining smart materials research with drug delivery could lead to implants that release therapeutics in response to infection-related pH changes. Similarly, integrating nanotechnology with advanced diagnostics could produce highly sensitive biosensors with surfaces functionalized by M-peg7-(ch2)3-alcohol for specific biomarker capture. The continued exploration of this versatile molecule will undoubtedly unlock new solutions to challenges in medicine, materials, and beyond.

Q & A

Q. How do ethical guidelines impact data sharing in studies involving m-PEG7-(CH2)3-alcohol?

  • Methodological Answer:
  • Data anonymization : Remove identifiers from raw datasets.
  • Repository use : Deposit spectra and protocols in Zenodo or Figshare.
  • Collaboration agreements : Define IP rights upfront to prevent disputes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.